Benzenesulfonic acid;benzyl 2-aminopropanoate
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Overview
Description
Benzenesulfonic acid;benzyl 2-aminopropanoate is a compound that combines the properties of benzenesulfonic acid and benzyl 2-aminopropanoate. Benzenesulfonic acid is an organosulfur compound with the formula C₆H₆O₃S, known for its strong acidic properties and solubility in water and ethanol . Benzyl 2-aminopropanoate, on the other hand, is an ester derivative of 2-aminopropanoic acid (alanine) and benzyl alcohol, often used in organic synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid is typically prepared through the sulfonation of benzene using concentrated sulfuric acid. This reaction is a classic example of electrophilic aromatic substitution, where benzene reacts with sulfur trioxide (SO₃) to form benzenesulfonic acid . The reaction can be represented as:
C6H6+SO3→C6H5SO3H
Benzyl 2-aminopropanoate can be synthesized by esterification of 2-aminopropanoic acid with benzyl alcohol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of benzenesulfonic acid often involves continuous sulfonation with oleum (a solution of sulfur trioxide in sulfuric acid) or through azeotropic removal of reaction water . Benzyl 2-aminopropanoate is produced on an industrial scale by esterification processes, often using catalytic amounts of acid and heat to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid undergoes several types of reactions typical of aromatic sulfonic acids, including:
Substitution Reactions: Formation of sulfonamides, sulfonyl chlorides, and esters.
Oxidation and Reduction: Benzenesulfonic acid can be reduced to benzene under certain conditions.
Hydrolysis: Acid hydrolysis of benzenesulfonic acid yields benzene and sulfuric acid.
Benzyl 2-aminopropanoate can undergo:
Hydrolysis: To yield benzyl alcohol and 2-aminopropanoic acid.
Transesterification: With other alcohols to form different esters.
Common Reagents and Conditions
Sulfonation: Concentrated sulfuric acid or oleum for benzenesulfonic acid.
Esterification: Benzyl alcohol and 2-aminopropanoic acid with sulfuric acid or DCC for benzyl 2-aminopropanoate.
Major Products
Benzenesulfonic Acid: Forms sulfonamides, sulfonyl chlorides, and esters.
Benzyl 2-aminopropanoate: Hydrolysis yields benzyl alcohol and 2-aminopropanoic acid.
Scientific Research Applications
Benzenesulfonic acid is widely used in the production of phenol, surfactants, and as a counterion for cationic pharmaceuticals . It also serves as an intermediate in organic synthesis and in the preparation of sulfonamides and sulfonyl chlorides.
Benzyl 2-aminopropanoate is utilized in pharmaceutical research for the synthesis of various drugs and as a building block in organic synthesis. Its ester form makes it useful in modifying the solubility and bioavailability of active pharmaceutical ingredients.
Mechanism of Action
Benzenesulfonic acid acts as a strong acid, fully dissociating in water to release protons (H⁺), which can then participate in various chemical reactions . Its sulfonic group (-SO₃H) is highly reactive, making it a valuable reagent in electrophilic aromatic substitution reactions.
Benzyl 2-aminopropanoate, as an ester, can undergo hydrolysis to release benzyl alcohol and 2-aminopropanoic acid. The amino group in 2-aminopropanoic acid can participate in various biochemical pathways, including protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Sulfanilic Acid: Another aromatic sulfonic acid used in the synthesis of dyes and as a reagent in analytical chemistry.
p-Toluenesulfonic Acid: A stronger acid than benzenesulfonic acid, commonly used as a catalyst in organic synthesis.
Uniqueness
Benzenesulfonic acid is unique due to its simplicity and versatility in organic synthesis. Its strong acidic nature and solubility in water and ethanol make it a valuable reagent in various chemical processes. Benzyl 2-aminopropanoate’s ester form provides unique solubility and bioavailability properties, making it useful in pharmaceutical applications.
Biological Activity
Benzenesulfonic acid; benzyl 2-aminopropanoate, also known as D-Alanine Benzyl Ester Benzenesulfonic Acid Salt, is a compound of significant interest in biochemical research due to its unique structural features and biological activities. This article explores its synthesis, biological effects, and potential applications in various fields.
Chemical Structure and Synthesis
The compound is formed through the reaction of D-Alanine benzyl ester with benzenesulfonic acid, resulting in a salt that combines an amino acid moiety with a sulfonic acid group. The molecular formula is C17H21NO5S, with a molecular weight of approximately 337.39 g/mol.
Synthesis Steps:
- Formation of D-Alanine Benzyl Ester: D-Alanine is reacted with benzyl alcohol in the presence of an acid catalyst.
- Sulfonation: The resulting benzyl ester is treated with benzenesulfonic acid to form the final product.
Enzyme Interaction
D-Alanine Benzyl Ester Benzenesulfonic Acid Salt exhibits notable biological activity by influencing enzyme functions. It has been studied for its potential to act as an inhibitor or activator of specific enzymes, which can modulate various metabolic pathways.
Key Findings:
- The compound has shown promise in protein engineering and enzyme studies, where it may alter enzyme kinetics and substrate interactions.
- In vitro studies indicate that it can modulate enzyme activity, impacting cellular functions and metabolic processes.
Pharmacological Applications
Research highlights several pharmacological applications for this compound:
- Antimicrobial Activity: D-Alanine derivatives have demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 6.63 mg/mL .
- Anti-inflammatory Effects: Compounds derived from benzenesulfonamides exhibit significant anti-inflammatory properties, inhibiting carrageenan-induced edema in animal models .
- Antioxidant Properties: Certain derivatives have comparable antioxidant activities to known standards like Vitamin C, indicating potential for therapeutic use in oxidative stress-related conditions .
Study on Enzyme Inhibition
A study evaluated the effectiveness of various benzenesulfonamide derivatives as inhibitors of carbonic anhydrase (CA) isoforms. The results indicated that certain compounds showed preferential inhibition of CA II, a target for pharmacological intervention in conditions like glaucoma and epilepsy. The most potent inhibitors demonstrated low nanomolar inhibition constants .
Anti-inflammatory Research
In a model assessing anti-inflammatory effects, compounds derived from benzenesulfonamides were tested for their ability to reduce inflammation in rat models. Results indicated that specific compounds could significantly diminish edema, showcasing their therapeutic potential in treating inflammatory diseases .
Comparative Analysis of Related Compounds
Compound Name | Structure Type | Unique Features | Biological Activity |
---|---|---|---|
Benzyl (2R)-2-aminopropanoate | Amino Acid Ester | Enhances solubility | Enzyme studies |
Sulfanilamide | Sulfonamide | Established antibacterial properties | Antimicrobial |
Benzylaminoethyureido-Tailed Benzenesulfonamides | Sulfonamide | Targeted CA inhibitors | Antitumor effects |
Properties
Molecular Formula |
C16H19NO5S |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
benzenesulfonic acid;benzyl 2-aminopropanoate |
InChI |
InChI=1S/C10H13NO2.C6H6O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;7-10(8,9)6-4-2-1-3-5-6/h2-6,8H,7,11H2,1H3;1-5H,(H,7,8,9) |
InChI Key |
NMAWDKFSKUHNLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)N.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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